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Abstract

ARN-3236 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2),
a serine/threonine kinase implicated in various cellular processes. This document provides a
comprehensive technical overview of ARN-3236, detailing its chemical structure,
physicochemical properties, and its impact on key signaling pathways. The information
presented herein is intended to support further research and development of ARN-3236 as a
potential therapeutic agent, particularly in the fields of oncology and neuroscience. All
guantitative data is summarized in structured tables, and detailed experimental protocols for
key assays are provided. Visualizations of the primary signaling pathways modulated by ARN-
3236 are rendered using Graphviz to facilitate a clear understanding of its mechanism of
action.

Chemical Structure and Physicochemical Properties

ARN-3236, with the IUPAC name 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-
b]pyridine, is a novel compound that has demonstrated significant biological activity.[1][2][3][4]
Its core structure consists of a pyrrolopyridine scaffold substituted with dimethoxyphenyl and
thienyl groups.
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Table 1: Chemical and Physicochemical Properties of ARN-3236

Property Value Reference
3-(2,4-Dimethoxyphenyl)-4-

IUPAC Name (thiophen-3-yl)-1H-pyrrolo[2,3- [21[3114]
b]pyridine

CAS Number 1613710-01-2 [2]14]15]

Chemical Formula C19H16N202S [21[31[41[5]

Molecular Weight 336.41 g/mol [2][3][5][6]
COC1=CC=C(C2=CNC3=NC=

SMILES CC(C4=CSC=C4)=C32)C(0C) [2]
=C1

Appearance Solid powder [2]

Solubility Soluble in DMSO [5]

Purity =>98% (HPLC) [3]

Mechanism of Action: Selective SIK2 Inhibition

ARN-3236 functions as a potent, selective, and ATP-competitive inhibitor of SIK2.[5] Its

inhibitory activity extends to other SIK family members, albeit with lower potency.

Table 2: Inhibitory Activity of ARN-3236 against SIK Isoforms

Target Kinase ICso0 Reference
SIK2 <1nM [11[6][7]
SIK1 21.63 nM [1][6][7]
SIK3 6.63 NM [11[6][7]

Signaling Pathways Modulated by ARN-3236
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ARN-3236 has been shown to exert its biological effects through the modulation of at least two
key signaling pathways: the CRTC1-CREB-BDNF pathway in the context of depression and the
AKT/survivin pathway in ovarian cancer.

The CRTC1-CREB-BDNF Pathway in Depression

In preclinical models of depression, ARN-3236 has demonstrated significant antidepressant-
like effects.[1][6] This is achieved through the inhibition of SIK2, which normally phosphorylates
and inactivates the CREB-regulated transcription coactivator 1 (CRTC1). By inhibiting SIK2,
ARN-3236 allows for the dephosphorylation and nuclear translocation of CRTC1, where it co-
activates the transcription factor CREB. This, in turn, upregulates the expression of Brain-
Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and
synaptic plasticity.[1]
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ARN-3236 modulation of the CRTC1-CREB-BDNF pathway.
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The AKT/Survivin Pathway in Ovarian Cancer

In the context of ovarian cancer, ARN-3236 has been shown to inhibit tumor growth and
sensitize cancer cells to chemotherapeutic agents like paclitaxel.[6][7][8] This is mediated
through the inhibition of the AKT/survivin signaling pathway. By inhibiting SIK2, ARN-3236
leads to a reduction in the phosphorylation and activation of AKT, a key regulator of cell
survival.[7] The downstream effector, survivin, an anti-apoptotic protein, is subsequently
downregulated, leading to increased apoptosis in cancer cells.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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